molecular formula C12H12BrNO2 B8155497 6-Bromo-1-ethyl-1H-indole-4-carboxylic acid methyl ester

6-Bromo-1-ethyl-1H-indole-4-carboxylic acid methyl ester

Cat. No.: B8155497
M. Wt: 282.13 g/mol
InChI Key: ZABDPOGXSJOVMK-UHFFFAOYSA-N
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Description

6-Bromo-1-ethyl-1H-indole-4-carboxylic acid methyl ester is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds that play a crucial role in various biological and chemical processes. This compound is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the 1st position, and a carboxylic acid methyl ester group at the 4th position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-ethyl-1H-indole-4-carboxylic acid methyl ester typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-ethylindole.

    Bromination: The 1-ethylindole undergoes bromination at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

    Carboxylation: The brominated product is then subjected to carboxylation at the 4th position using carbon dioxide in the presence of a base such as sodium hydride.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, efficient catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-ethyl-1H-indole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles like amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxylated derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 6-amino-1-ethyl-1H-indole-4-carboxylic acid methyl ester.

    Oxidation: Formation of 6-bromo-1-ethyl-1H-indole-4-carboxylic acid.

    Reduction: Formation of 6-bromo-1-ethyl-1H-indole-4-carboxylic acid methyl alcohol.

Scientific Research Applications

6-Bromo-1-ethyl-1H-indole-4-carboxylic acid methyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-1-ethyl-1H-indole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1-methyl-1H-indole-4-carboxylic acid methyl ester
  • 6-Bromo-1-ethyl-1H-indole-3-carboxylic acid methyl ester
  • 6-Chloro-1-ethyl-1H-indole-4-carboxylic acid methyl ester

Uniqueness

6-Bromo-1-ethyl-1H-indole-4-carboxylic acid methyl ester is unique due to the specific positioning of the bromine atom, ethyl group, and carboxylic acid methyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 6-bromo-1-ethylindole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-14-5-4-9-10(12(15)16-2)6-8(13)7-11(9)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABDPOGXSJOVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C=C(C=C21)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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